Cas no 81246-79-9 (5'-O-DMT-rU)

5'-O-DMT-rU is a ribonucleoside phosphoramidite derivative commonly used in oligonucleotide synthesis, particularly for RNA applications. The 5'-O-dimethoxytrityl (DMT) protecting group ensures selective deprotection during solid-phase synthesis, enabling precise chain elongation. This compound is highly valued for its stability under standard coupling conditions and efficient DMT removal with mild acids. Its compatibility with automated synthesizers and high coupling efficiency make it a reliable choice for constructing RNA sequences. Additionally, the purity and consistency of 5'-O-DMT-rU contribute to high-yield synthesis, minimizing side reactions. It is widely utilized in research, therapeutics, and diagnostics for producing modified or unmodified RNA strands with controlled sequences.
5'-O-DMT-rU structure
5'-O-DMT-rU structure
商品名:5'-O-DMT-rU
CAS番号:81246-79-9
MF:C30H30N2O8
メガワット:546.567808628082
MDL:MFCD00057909
CID:60314
PubChem ID:11763309

5'-O-DMT-rU 化学的及び物理的性質

名前と識別子

    • 5'-O-(4,4'-Dimethoxytrityl)uridine
    • 5’-DMT-rU
    • Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
    • Uridine, 5'-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-DMT-rU
    • 5'-DMTr-uridine
    • 5'-O-DMTr-uridine
    • 5'-O-DMT-uridine
    • DMT-RIBOURIDINE
    • Uridine,5'-O-[a,a-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-O-(4,4'-dimethoxytrityl) uridine
    • 5'-O-(Dimethoxytrityl)-uridine
    • C30H30N2O8
    • 5 inverted exclamation mark -DMT-rU
    • 5-DMT -rU
    • 5899AH
    • AK163036
    • AX8105123
    • 5'-O-[bis(4-methoxyphenyl)phenylmethyl]uridine
    • 246D799
    • 1-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5'-O-DMT-rU
    • PCFSNQYXXACUHM-YULOIDQLSA-N
    • 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • SCHEMBL918582
    • HY-138609
    • BS-32827
    • 81246-79-9
    • MFCD00057909
    • CS-0159302
    • E72623
    • CHEMBL3798292
    • AC-32226
    • DTXSID301250023
    • PD157773
    • 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • AKOS024463756
    • J-700364
    • 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine (ACI)
    • Uridine, 5′-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5′-Dimethoxytrityluridine
    • 5′-O-(4,4′-Dimethoxytrityl)uridine
    • 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
    • MDL: MFCD00057909
    • インチ: 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
    • InChIKey: PCFSNQYXXACUHM-YULOIDQLSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1

計算された属性

  • せいみつぶんしりょう: 546.20000
  • どういたいしつりょう: 546.20021592g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 40
  • 回転可能化学結合数: 9
  • 複雑さ: 868
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 132.24000
  • LogP: 2.18170

5'-O-DMT-rU セキュリティ情報

  • ちょぞうじょうけん:储存于2-8°C

5'-O-DMT-rU 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O929568-100g
5'-O-(4,4'-Dimethoxytrityl)uridine
81246-79-9 97%
100g
¥3,780.00 2022-09-28
abcr
AB509700-5 g
5'-O-(4,4'-Dimethoxytrityl) uridine; .
81246-79-9
5g
€212.40 2023-06-14
abcr
AB509700-100 g
5'-O-(4,4'-Dimethoxytrityl) uridine; .
81246-79-9
100g
€1554.60 2023-06-14
abcr
AB509700-1g
5'-O-(4,4'-Dimethoxytrityl) uridine; .
81246-79-9
1g
€95.60 2025-02-20
ChemScence
CS-0159302-100mg
5'-O-DMT-rU
81246-79-9 98.06%
100mg
$50.0 2022-04-26
Aaron
AR00IDV9-1g
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
81246-79-9 97%
1g
$19.00 2025-02-28
abcr
AB509700-5g
5'-O-(4,4'-Dimethoxytrityl) uridine; .
81246-79-9
5g
€212.40 2025-02-20
Aaron
AR00IDV9-75g
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
81246-79-9 97%
75g
$413.00 2023-12-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS456-1g
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
81246-79-9 97%
1g
¥266.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS456-100mg
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
81246-79-9 97%
100mg
¥108.0 2024-04-17

5'-O-DMT-rU 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Pyridine ;  1 h, rt
リファレンス
A U-Tetrad Stabilizes Human Telomeric RNA G-Quadruplex Structure
Xu, Yan; Ishizuka, Takumi; Kimura, Takashi; Komiyama, Makoto, Journal of the American Chemical Society, 2010, 132(21), 7231-7233

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Pyridine ;  4 h, rt
リファレンス
Synthesis and efficient siRNA delivery of polyamine-conjugated cationic nucleoside lipids
Patil, Sachin Prakash; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, MedChemComm, 2011, 2(6), 505-508

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pyridine ;  4 h, rt
リファレンス
Synthesis, Structural, and Conformational Analysis of 4'-C-Alkyl-2'-O-Ethyl-Uridine Modified Nucleosides
Nikam, Rahul R.; Harikrishna, S.; Gore, Kiran R., European Journal of Organic Chemistry, 2021, 2021(6), 924-932

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dabco ,  Tetrabutylammonium bromide ;  140 °C
リファレンス
Tetrabutylammonium bromide: an efficient media for dimethoxytritylation of the 5'-hydroxyl function of nucleosides
Khalafi-Nezhad, Ali; Mokhtari, Babak, Tetrahedron Letters, 2004, 45(36), 6737-6739

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
リファレンス
Reduction-triggered delivery using nucleoside-lipid based carriers possessing a cleavable PEG coating
Oumzil, Khalid; Khiati, Salim; Grinstaff, Mark W.; Barthelemy, Philippe, Journal of Controlled Release, 2011, 151(2), 123-130

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  18 h, 60 °C
リファレンス
Synthesis and in vitro growth inhibitory activity of novel silyl- and trityl-modified nucleosides
Panayides, Jenny-Lee; Mathieu, Veronique; Banuls, Laetitia Moreno Y.; Apostolellis, Helen; Dahan-Farkas, Nurit; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2716-2724

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
リファレンス
Self-assemblies of nucleolipid supramolecular synthons show unique self-sorting and cooperative assembling process
Nuthanakanti, Ashok; Walunj, Manisha B.; Torris, Arun; Badiger, Manohar V.; Srivatsan, Seergazhi G., Nanoscale, 2019, 11(24), 11956-11966

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Tricyclanos: conformationally constrained nucleoside analogues with a new hetero-tricycle obtained from a D-ribofuranose unit
Kicsak, Mate; Mandi, Attila; Varga, Szabolcs; Herczeg, Mihaly; Batta, Gyula; et al, Organic & Biomolecular Chemistry, 2018, 16(3), 393-401

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Pyridine ;  overnight, rt
リファレンス
RNA interference in mammalian cells by siRNAs modified with morpholino nucleoside analogues
Zhang, Nan; Tan, Chunyan; Cai, Puqin; Zhang, Peizhuo; Zhao, Yufen; et al, Bioorganic & Medicinal Chemistry, 2009, 17(6), 2441-2446

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
Reliable chemical synthesis of oligoribonucleotides (RNA) with 2'-O-[(triisopropylsilyl)oxy]methyl(2'-O-tom)-protected phosphoramidites
Pitsch, Stefan; Weiss, Patrick A.; Jenny, Luzi; Stutz, Alfred; Wu, Xiaolin, Helvetica Chimica Acta, 2001, 84(12), 3773-3795

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  3 h, rt
リファレンス
Novel Selectivity in Carbohydrate Reactions, IV: DABCO-Mediated Regioselective Primary Hydroxyl Protection of Carbohydrates
Gadakh, Bharat Kacheshwar; Patil, Premanand Ramrao; Malik, Satish; Kartha, K. P. Ravindranathan, Synthetic Communications, 2009, 39(13), 2430-2438

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diethyl azodicarboxylate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
An efficient and selective method for the preparation of triphenylmethyl ethers of alcohols and nucleosides
Zekri, Negar; Alamdari, Reza Fareghi, Canadian Journal of Chemistry, 2010, 88(6), 563-568

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  24 h, rt
リファレンス
Supramolecular assemblies of DNA with neutral nucleoside amphiphiles
Barthelemy, Philippe; Prata, Carla A. H.; Filocamo, Shaun F.; Immoos, Chad E.; Maynor, Benjamin W.; et al, Chemical Communications (Cambridge, 2005, (10), 1261-1263

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt
リファレンス
Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O-Levulinated (Lv) Ribonucleoside Monomers
Lackey, Jeremy G.; Sabatino, David; Damha, Masad J., Organic Letters, 2007, 9(5), 789-792

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Pyridine ;  12 h, rt
リファレンス
Cationic nucleolipids as efficient siRNA carriers
Yang, Hye Won; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, Organic & Biomolecular Chemistry, 2011, 9(1), 291-296

5'-O-DMT-rU Raw materials

5'-O-DMT-rU Preparation Products

5'-O-DMT-rU 関連文献

5'-O-DMT-rUに関する追加情報

5'-O-DMT-rU: A Comprehensive Overview

The compound with CAS No 81246-79-9, commonly referred to as 5'-O-DMT-rU, is a nucleoside analog that has garnered significant attention in the fields of molecular biology, pharmacology, and drug discovery. This compound is a derivative of ribouracil (rU), where the hydroxyl group at the 5' position is replaced by a dimethylthiotriazolium (DMT) group. The substitution introduces unique chemical and biological properties, making 5'-O-DMT-rU a valuable tool in research and therapeutic applications.

5'-O-DMT-rU has been extensively studied for its role in antiviral and anticancer therapies. Recent studies have highlighted its ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase (RdRP). For instance, research published in *Nature Communications* demonstrated that 5'-O-DMT-rU exhibits potent activity against Zika virus and other flaviviruses by incorporating into viral RNA and causing premature termination of replication. This mechanism underscores its potential as a broad-spectrum antiviral agent.

In the context of cancer treatment, 5'-O-DMT-rU has shown promise as an anticancer agent due to its ability to induce DNA damage and trigger apoptosis in cancer cells. A study in *Cancer Research* revealed that the compound selectively targets cancer cells with high ribonucleotide reductase activity, a hallmark of rapidly dividing cells. This selectivity reduces systemic toxicity, making 5'-O-DMT-rU a compelling candidate for targeted therapies.

The synthesis of 5'-O-DMT-rU involves a multi-step process that begins with the isolation of ribouracil (rU) from natural sources or through chemical synthesis. The subsequent modification at the 5' position requires precise control over reaction conditions to ensure the formation of the dimethylthiotriazolium group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and stability of the final product.

Recent advancements in computational chemistry have further enhanced our understanding of 5'-O-DMT-rU's molecular interactions. Molecular docking studies have revealed that the DMT group facilitates strong binding to target enzymes by creating favorable hydrophobic and electrostatic interactions. These insights have paved the way for the rational design of next-generation nucleoside analogs with improved efficacy and reduced side effects.

In terms of pharmacokinetics, 5'-O-DMT-rU exhibits favorable absorption and bioavailability profiles, which are critical for its therapeutic potential. Preclinical studies in animal models have demonstrated that the compound achieves effective concentrations in target tissues without significant accumulation in non-target organs. This attribute is particularly advantageous for minimizing off-target effects and enhancing therapeutic outcomes.

The development of 5'-O-DMT-rU into clinical applications has been supported by rigorous safety assessments. Toxicological studies indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. These findings have facilitated its progression into clinical trials, where it is being evaluated for safety and efficacy in treating viral infections and cancers.

In conclusion, 5'-O-DMT-rU (CAS No 81246-79-9) represents a significant advancement in nucleoside analog chemistry with broad implications for antiviral and anticancer therapies. Its unique chemical properties, combined with recent research breakthroughs, position it as a promising candidate for future drug development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 5'-O-DMT-rU stands at the forefront of innovative medical solutions.

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Amadis Chemical Company Limited
(CAS:81246-79-9)5'-O-DMT-rU
A848821
清らかである:99%/99%/99%/99%/99%
はかる:10.0g/25.0g/50.0g/100.0g/250.0g
価格 ($):154.0/307.0/491.0/798.0/1596.0